Cas no 1250354-09-6 (1-(2,3-dimethylphenyl)cyclopropan-1-ol)

1-(2,3-ジメチルフェニル)シクロプロパン-1-オールは、シクロプロパン環と芳香族基を有する特異な構造を持つアルコール化合物です。その剛直なシクロプロパン骨格と立体障害を生じるオルト位ジメチル基により、高い立体選択性と反応性を発現します。有機合成中間体として有用で、特に医薬品や機能性材料の合成において、分子構造の精密制御が可能な点が特徴です。熱的安定性に優れ、求核試薬との反応においても副反応が抑制されるため、高収率での反応進行が期待できます。また、キラル補助基としての応用も研究されています。

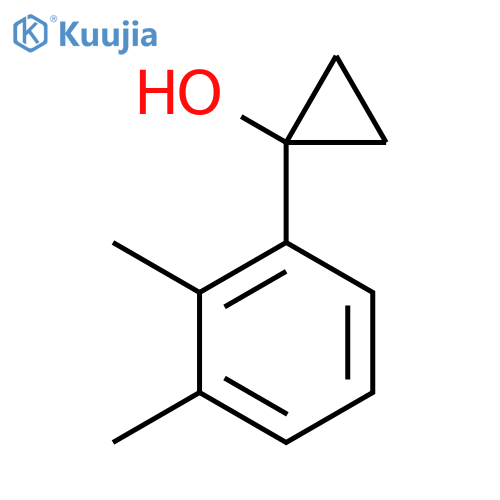

1250354-09-6 structure

商品名:1-(2,3-dimethylphenyl)cyclopropan-1-ol

1-(2,3-dimethylphenyl)cyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(2,3-dimethylphenyl)cyclopropan-1-ol

- AKOS011964829

- EN300-1865520

- 1250354-09-6

-

- インチ: 1S/C11H14O/c1-8-4-3-5-10(9(8)2)11(12)6-7-11/h3-5,12H,6-7H2,1-2H3

- InChIKey: NPJDBTYBTZUPQK-UHFFFAOYSA-N

- ほほえんだ: OC1(C2C=CC=C(C)C=2C)CC1

計算された属性

- せいみつぶんしりょう: 162.104465066g/mol

- どういたいしつりょう: 162.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 20.2Ų

1-(2,3-dimethylphenyl)cyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1865520-0.5g |

1-(2,3-dimethylphenyl)cyclopropan-1-ol |

1250354-09-6 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1865520-0.05g |

1-(2,3-dimethylphenyl)cyclopropan-1-ol |

1250354-09-6 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1865520-0.1g |

1-(2,3-dimethylphenyl)cyclopropan-1-ol |

1250354-09-6 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1865520-0.25g |

1-(2,3-dimethylphenyl)cyclopropan-1-ol |

1250354-09-6 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1865520-10g |

1-(2,3-dimethylphenyl)cyclopropan-1-ol |

1250354-09-6 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1865520-1.0g |

1-(2,3-dimethylphenyl)cyclopropan-1-ol |

1250354-09-6 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1865520-10.0g |

1-(2,3-dimethylphenyl)cyclopropan-1-ol |

1250354-09-6 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1865520-5.0g |

1-(2,3-dimethylphenyl)cyclopropan-1-ol |

1250354-09-6 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1865520-5g |

1-(2,3-dimethylphenyl)cyclopropan-1-ol |

1250354-09-6 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1865520-2.5g |

1-(2,3-dimethylphenyl)cyclopropan-1-ol |

1250354-09-6 | 2.5g |

$1370.0 | 2023-09-18 |

1-(2,3-dimethylphenyl)cyclopropan-1-ol 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

1250354-09-6 (1-(2,3-dimethylphenyl)cyclopropan-1-ol) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 157047-98-8(Benzomalvin C)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量